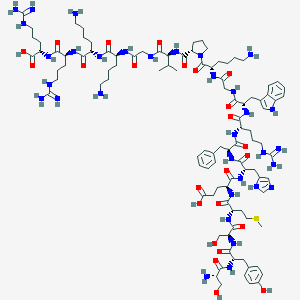

ACTH alpha (1-18)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ACTH alpha (1-18) is a peptide hormone that is produced by the pituitary gland. It is a fragment of the adrenocorticotropic hormone (ACTH) and is known for its anti-inflammatory and immunomodulatory properties. The peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

ACTH alpha (ACTH alpha (1-18)) has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. ACTH alpha (ACTH alpha (1-18)) has also been shown to modulate the activity of immune cells, such as T cells and macrophages. These properties make ACTH alpha (ACTH alpha (1-18)) a potential therapeutic agent for various inflammatory and autoimmune diseases.

Mécanisme D'action

ACTH alpha (ACTH alpha (1-18)) exerts its anti-inflammatory and immunomodulatory effects through the melanocortin receptor system. It binds to the melanocortin receptor 1 (MC1R) and activates the cyclic AMP (cAMP) signaling pathway. This leads to the activation of protein kinase A (PKA) and the inhibition of nuclear factor kappa B (NF-κB) signaling. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory gene expression, resulting in an anti-inflammatory effect.

Effets Biochimiques Et Physiologiques

In addition to its anti-inflammatory and immunomodulatory effects, ACTH alpha (ACTH alpha (1-18)) has been shown to have other biochemical and physiological effects. It has been shown to stimulate the release of adrenal steroids, such as cortisol, and to enhance glucose uptake in adipocytes. ACTH alpha (ACTH alpha (1-18)) has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

ACTH alpha (ACTH alpha (1-18)) is a relatively small peptide and can be synthesized with high purity and yield. It is stable in solution and can be stored for long periods of time. However, its activity can be affected by pH, temperature, and other environmental factors. In addition, its mechanism of action is complex and involves multiple signaling pathways, which can make it difficult to study.

Orientations Futures

There are several future directions for research on ACTH alpha (ACTH alpha (1-18)). One area of interest is the development of novel analogs with enhanced activity and specificity. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory and autoimmune diseases. Furthermore, the neuroprotective effects of ACTH alpha (ACTH alpha (1-18)) could be explored further, with the aim of developing new treatments for neurodegenerative diseases. Finally, the signaling pathways involved in the mechanism of action of ACTH alpha (ACTH alpha (1-18)) could be further elucidated, which could lead to the development of new drugs targeting these pathways.

Conclusion:

ACTH alpha (ACTH alpha (1-18)) is a peptide hormone that has anti-inflammatory and immunomodulatory properties. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the melanocortin receptor system and the inhibition of NF-κB signaling. ACTH alpha (ACTH alpha (1-18)) has potential therapeutic applications in various inflammatory and autoimmune diseases, and its neuroprotective effects could lead to new treatments for neurodegenerative diseases. Further research is needed to develop novel analogs, investigate its therapeutic applications, and elucidate its signaling pathways.

Méthodes De Synthèse

ACTH alpha (ACTH alpha (1-18)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize ACTH alpha (ACTH alpha (1-18)) with high purity and yield.

Propriétés

Numéro CAS |

1285-85-4 |

|---|---|

Nom du produit |

ACTH alpha (1-18) |

Formule moléculaire |

C101H157N33O24S |

Poids moléculaire |

2249.6 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 |

Clé InChI |

UKJCLEMFCYKKPS-FKOMBOBKSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

Autres numéros CAS |

1285-85-4 |

Séquence |

SYSMEHFRWGKPVGKKRR |

Synonymes |

1-18 ACTH ACTH a(1-18) ACTH alpha (1-18) ACTH alpha(1-18) alpha 1-18 ACTH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)